

Technical Safety & Handling Guide: 2-(Butylthio)benzoic Acid

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Compound of Interest

Compound Name: 2-(Butylthio)benzoic acid

CAS No.: 17839-61-1

Cat. No.: B2362384

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CAS: 2496-57-3 Formula: C₁₁H₁₄O₂S Molecular Weight: 210.29 g/mol Synonyms: 2-(Butylsulfanyl)benzoic acid; o-(Butylthio)benzoic acid

Part 1: Chemical Identity & Physicochemical Profile

Effective safety protocols begin with a deep understanding of the molecule's functional architecture. **2-(Butylthio)benzoic acid** is a bifunctional aromatic building block combining a carboxylic acid (hydrophilic, acidic) with a butyl thioether (lipophilic, nucleophilic, oxidation-prone).

Functional Group Analysis

- **Carboxylic Acid (-COOH):** Dictates solubility (soluble in base, precipitates in acid) and pKa (approx. 3.5–4.5). It presents a standard irritation hazard to mucous membranes.
- **Ortho-Sulfide Linkage (-S-Bu):** This is the critical safety vector. Unlike simple ethers, thioethers are prone to oxidation (to sulfoxides/sulfones) and can degrade to release volatile, malodorous sulfur species. The ortho positioning creates steric and electronic effects that

influence reactivity, particularly in metal chelation or cyclization reactions (e.g., forming thioxanthenones).

Physicochemical Properties Table[1][2][3]

Property	Value/Description	Operational Implication
Physical State	Crystalline Solid (White to Off-white)	Dust inhalation hazard; requires localized exhaust.
Melting Point	~88–92 °C (Typical for analogs)	Store below 30°C to prevent caking or partial melt.
Solubility	Low in water; High in DCM, EtOH, DMSO	Use organic solvents for cleaning; aqueous base for dissolution.
pKa	~4.0 (Estimated)	Corrosive to carbon steel; use glass or stainless steel (316L).
Odor	Characteristic Sulfide (Stench)	Zero-tolerance for open-bench handling.

Part 2: Hazard Identification & Toxicology (GHS)

While specific toxicological data for this exact CAS is limited, its hazard profile is reliably extrapolated from thiosalicylic acid and alkyl benzoic acids.

Primary Hazards (GHS Classification Inferred)

- H315 (Skin Irritation): Category 2.[1][2] Causes localized dermatitis upon contact.
- H319 (Eye Irritation): Category 2A. Acidic nature can cause severe conjunctival irritation.
- H335 (STOT-SE): Respiratory irritation.[3] Inhalation of dust triggers coughing and mucosal inflammation.

The "Sulfur Factor": Specific Risks

- Olfactory Fatigue: The butylthio group imparts a distinct garlic/skunk-like odor. Continuous exposure desensitizes the nose, leading to a false sense of safety. Do not rely on smell to

detect leaks.

- Sensitization: Sulfur-containing aromatics are potential skin sensitizers. Repeated exposure may lead to allergic contact dermatitis.

Part 3: Operational Handling & PPE Strategy

This section defines the causality behind safety choices, moving beyond generic advice.

Personal Protective Equipment (PPE) Matrix

Component	Recommendation	Scientific Rationale
Gloves	Double-gloving: Nitrile (Inner) + Neoprene (Outer)	Thioethers can permeate thin nitrile. Neoprene offers superior resistance to sulfur organics and organic solvents used in synthesis.
Respiratory	N95 (Dust) or ABEK1 Filter (Vapor)	If handling >10g outside a hood (not recommended), a respirator with acid gas/organic vapor cartridges is mandatory.
Eye Protection	Chemical Goggles (Not Safety Glasses)	The acidic dust is fine and can bypass the side-gaps of standard safety glasses.

Engineering Controls

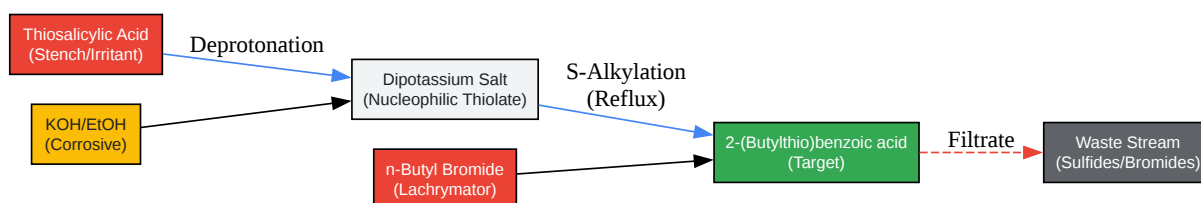
- Fume Hood: All weighing, transfer, and reaction setup must occur in a certified fume hood operating at face velocity >0.5 m/s.
- Static Control: As a dry organic powder, it presents a static discharge risk. Ground all metal spatulas and vessels during transfer.

Part 4: Synthesis & Reactivity Context[7][8][9]

Understanding the synthesis pathway highlights where hazards peak. The preparation typically involves S-alkylation of thiosalicylic acid.

Experimental Workflow: S-Alkylation Protocol

- Reagents: Thiosalicylic acid (Precursor), n-Butyl Bromide (Alkylating agent), KOH (Base).
- Critical Hazard Point: The deprotonation of thiosalicylic acid generates the thiolate anion, which is highly nucleophilic but also releases stench if protonated back to the thiol.



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Figure 1: Synthesis workflow highlighting reagent hazards. Note that the alkylation step locks the sulfur, reducing odor compared to the starting material.

Handling the Product (Purification)[10]

- Acidification Risk: When acidifying the reaction mixture to precipitate the product (converting salt to free acid), toxic/malodorous gases may evolve if unreacted thiosalicylic acid is present. Perform acidification slowly in a hood.

Part 5: Emergency Response & Decontamination Spill Management (The Oxidative Quench)

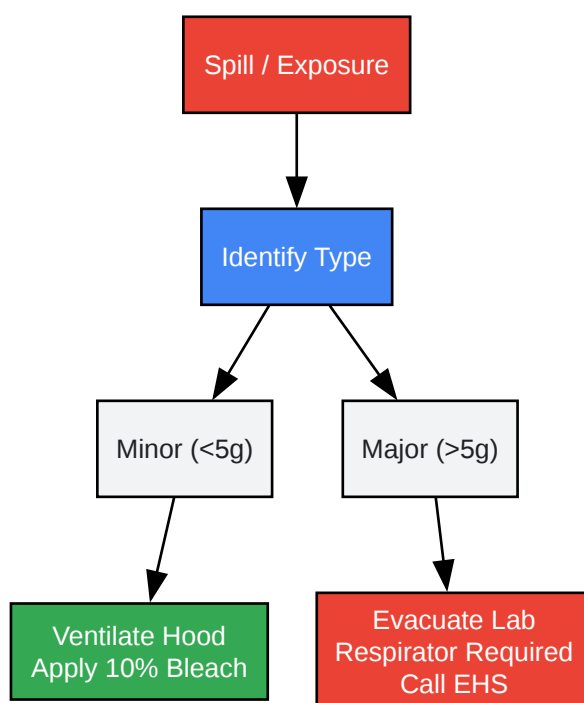
Standard absorbents are insufficient for sulfur compounds due to lingering odor.

- Isolate: Evacuate non-essential personnel.
- Neutralize: Apply a dilute bleach solution (10% sodium hypochlorite) or hydrogen peroxide (3%) to the spill.
 - Mechanism:[3][4][5] This oxidizes the sulfide to a sulfoxide/sulfone, which is non-volatile and odorless.

- Absorb: Use vermiculite or sand. Do not use combustible materials like sawdust (reaction with oxidizer = fire risk).

First Aid

- Eye Contact: Irrigate immediately for 15 minutes.[2][6] The carboxylic acid moiety can cause corneal opacity if untreated.
- Skin Contact: Wash with soap and water.[2][3] Do not use alcohol, as it may increase skin absorption of the lipophilic thioether.



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Figure 2: Decision matrix for spill response, prioritizing oxidative neutralization for odor control.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 243, Benzoic Acid. Retrieved from [\[Link\]](#)

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